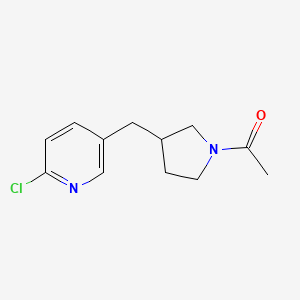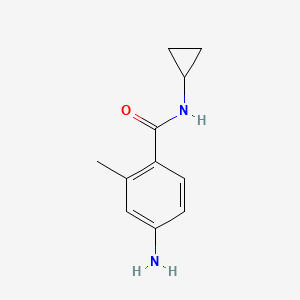
Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine
Overview
Description
Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, also known as CPMP, is a cyclopropyl-substituted amine that has been extensively studied in the scientific literature. CPMP is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is an important building block for many organic compounds and has been used in the synthesis of numerous drugs, including antiepileptics, anticancer agents, and antivirals. CPMP is also a useful reagent in the laboratory for the synthesis of other compounds. We will also discuss potential future directions for research.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Cyclopropyl-containing compounds, including Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, play a crucial role in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. For instance, cyclopropanes are integral in synthesizing various bioactive molecules, as highlighted in the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for crafting diverse medicinal compounds without employing chromatography (Kotian et al., 2005). Similarly, aminoadamantane derivatives, designed for antiviral activity against a spectrum of viruses, exemplify the cyclopropyl group's value in developing specific antiviral agents (Kolocouris et al., 1994).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound derivatives contribute to the synthesis of novel materials. For example, metal complexes with cyclopropyl-containing ligands have been investigated for their structural and photophysical properties, offering insights into the luminescence characteristics upon chelation with metal ions (Stetsiuk et al., 2019). Moreover, cyclopropyl groups are utilized in developing advanced catalysts for polymerization processes, demonstrating the cyclopropyl group's versatility in creating materials with unique properties (Ahn et al., 2016).
Novel Synthetic Methods
Research on cyclopropyl groups has also led to the development of novel synthetic methods, offering efficient pathways to cyclopropylamines and related structures. For instance, the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent underlines the importance of cyclopropyl groups in synthesizing nitrogen-containing compounds critical in pharmaceutical development (Gagnon et al., 2007).
Photophysical Studies
The investigation into ligands like 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and their metal complexes reveals the cyclopropyl moiety's role in influencing the photophysical behavior of compounds. These studies not only contribute to our understanding of the fundamental properties of these molecules but also open doors to their application in photoluminescent materials and sensors (O. Stetsiuk, A. El-Ghayoury, A. Hauser, & N. Avarvari, 2019).
properties
IUPAC Name |
N-[(6-methoxypyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)7-11-8-5-6-8/h2-4,8,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMWPYGVOXLQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399452.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)




![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)

![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)